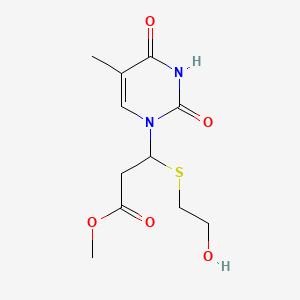
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is a synthetic compound that features a unique combination of functional groups, including a thioether, a hydroxyl group, and a thymine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Thioether Formation: The reaction between a suitable alkyl halide and a thiol in the presence of a base to form the thioether linkage.
Hydroxyl Group Introduction:
Thymine Attachment: The thymine moiety is introduced via a coupling reaction, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides, bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Esters, ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of thymine-containing molecules with DNA and RNA. It may also serve as a probe to investigate the role of thioethers in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural similarity to nucleosides makes it a candidate for antiviral and anticancer drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.
Wirkmechanismus
The mechanism of action of (R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate involves its interaction with specific molecular targets. The thymine moiety allows it to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The thioether group may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-((2-hydroxyethyl)thio)-3-uracil-1-yl-propanoate: Similar structure but with uracil instead of thymine.
Ethyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
(R,S)-Methyl 3-((2-hydroxyethyl)thio)-3-thymin-1-yl-propanoate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
117068-49-2 |
|---|---|
Molekularformel |
C11H16N2O5S |
Molekulargewicht |
288.32 g/mol |
IUPAC-Name |
methyl 3-(2-hydroxyethylsulfanyl)-3-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C11H16N2O5S/c1-7-6-13(11(17)12-10(7)16)8(19-4-3-14)5-9(15)18-2/h6,8,14H,3-5H2,1-2H3,(H,12,16,17) |
InChI-Schlüssel |
JRXZTKOCDRURKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C(CC(=O)OC)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


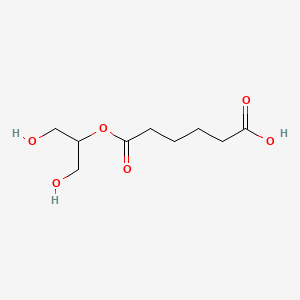
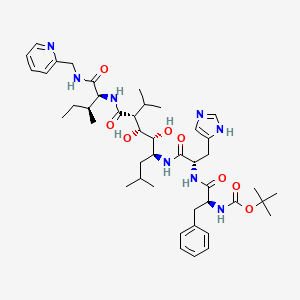

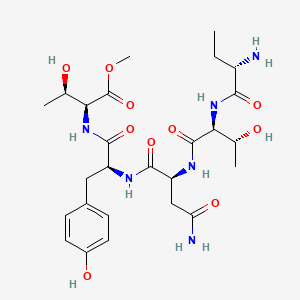
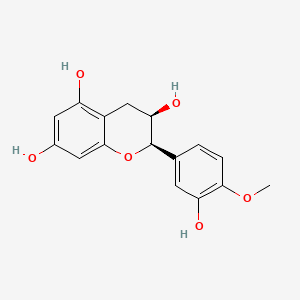


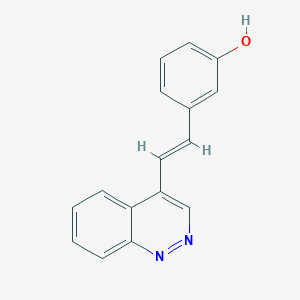
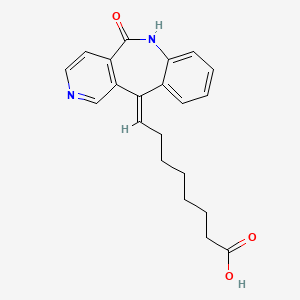

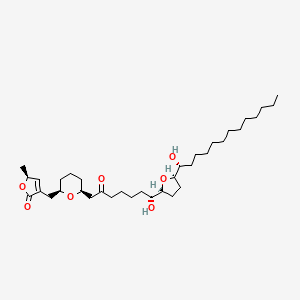
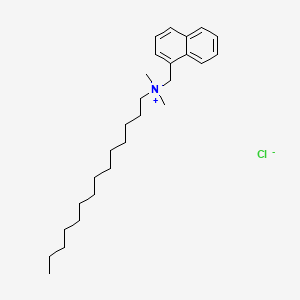
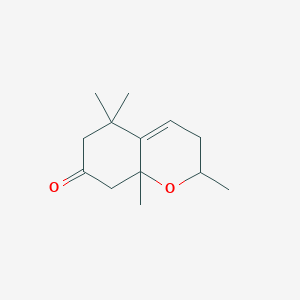
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12788086.png)
